Trilaciclib hydrochloride

Chemotherapy-Induced Myelosuppression CDK4/6 Inhibitor Comparative Toxicity Hematologic Safety

Trilaciclib hydrochloride (also referred to as trilaciclib dihydrochloride, G1T28) is a small-molecule, intravenous, competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its approved indication is the reduction of chemotherapy-induced myelosuppression (CIM) in adult patients with extensive-stage small cell lung cancer (ES-SCLC) receiving platinum/etoposide- or topotecan-containing regimens.

Molecular Formula C24H32Cl2N8O
Molecular Weight 519.5 g/mol
CAS No. 1977495-97-8
Cat. No. B560558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilaciclib hydrochloride
CAS1977495-97-8
Molecular FormulaC24H32Cl2N8O
Molecular Weight519.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl
InChIInChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H
InChIKeyBRCYOXKEDFAUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trilaciclib Hydrochloride (CAS 1977495-97-8): First-in-Class CDK4/6 Inhibitor for Myeloprotection During Chemotherapy


Trilaciclib hydrochloride (also referred to as trilaciclib dihydrochloride, G1T28) is a small-molecule, intravenous, competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. Its approved indication is the reduction of chemotherapy-induced myelosuppression (CIM) in adult patients with extensive-stage small cell lung cancer (ES-SCLC) receiving platinum/etoposide- or topotecan-containing regimens [2]. Distinct from other CDK4/6 inhibitors used for antineoplastic purposes, trilaciclib transiently arrests hematopoietic stem and progenitor cells (HSPCs) in the G1 phase, protecting them from cytotoxic chemotherapy damage without promoting tumor cell survival in CDK4/6-independent malignancies [1].

Why In-Class CDK4/6 Inhibitors Cannot Substitute for Trilaciclib Hydrochloride in Myeloprotection Protocols


Generic substitution is precluded by a fundamental clinical divergence: FDA-approved oral CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) induce myelosuppression—specifically neutropenia—as a primary toxicity [1]. In contrast, trilaciclib is specifically indicated to prevent CIM [2]. This functional dichotomy arises from distinct pharmacokinetic (intermittent intravenous vs. continuous oral) and pharmacodynamic (transient vs. sustained cell-cycle arrest) profiles [3]. Consequently, substituting any other CDK4/6 inhibitor for trilaciclib in a myeloprotective context would not only fail to protect bone marrow but would actively compound the hematologic toxicity of chemotherapy.

Quantitative Differentiation Evidence: Trilaciclib Hydrochloride vs. Key Analogs and Alternatives


Clinical Hematologic Outcome: Myeloprotection vs. Myelosuppression with Oral CDK4/6 Inhibitors

In a pooled analysis of three randomized Phase 2 trials (N=245) in ES-SCLC, trilaciclib reduced the incidence of severe (Grade 4) neutropenia to 11.4% versus 52.9% with placebo [1]. This myeloprotective outcome directly opposes the known toxicity profile of oral CDK4/6 inhibitors used in breast cancer, which are associated with high rates of Grade 3/4 neutropenia: up to 66% with palbociclib, 62% with ribociclib, and 27% with abemaciclib [2].

Chemotherapy-Induced Myelosuppression CDK4/6 Inhibitor Comparative Toxicity Hematologic Safety

Mechanism of Bone Marrow Protection: Prophylactic Cell-Cycle Arrest vs. Reactive Growth Factor Rescue

Trilaciclib transiently arrests HSPCs in G1 before chemotherapy exposure, preventing DNA damage. In clinical trials, this translated to a significant reduction in the use of granulocyte colony-stimulating factor (G-CSF), a reactive intervention for neutropenia. Pooled data from Phase 2/3 trials showed that 28.5% of patients receiving trilaciclib required G-CSF administration compared to 56.3% of placebo recipients [1].

Hematopoietic Stem Cell Protection G-CSF Supportive Care

Pharmacokinetic Differentiation: Transient Intravenous Dosing vs. Sustained Oral Exposure

Trilaciclib is administered intravenously at 240 mg/m² approximately 30 minutes prior to each chemotherapy dose, achieving transient CDK4/6 inhibition that allows HSPC recovery between cycles [1]. This contrasts sharply with oral CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), which are dosed continuously (e.g., 21 days on/7 days off) to sustain antitumor pressure, resulting in prolonged myelosuppression [2]. Trilaciclib demonstrates linear pharmacokinetics over its clinical dose range (100-240 mg/m²) [3].

Pharmacokinetics Dosing Schedule Drug Delivery

Biochemical Potency and Selectivity: IC50 Profile Compared to Clinical CDK4/6 Inhibitors

Trilaciclib demonstrates potent inhibition of CDK4 (IC50 = 1 nM) and CDK6 (IC50 = 4 nM) in biochemical assays [1]. While these values are comparable to or slightly better than other approved CDK4/6 inhibitors (e.g., palbociclib CDK4 IC50 = 11 nM; ribociclib CDK4 IC50 = 10 nM; abemaciclib CDK4 IC50 = 2 nM) [2], the key differentiation lies not in potency alone but in the clinical context of its application—myeloprotection versus antitumor activity—driven by distinct pharmacokinetic and dosing strategies.

Kinase Inhibition IC50 Selectivity

Special Population Dosing: Adjusted Regimen for Hepatic Impairment

Trilaciclib's label includes a specific dose reduction for patients with moderate or severe hepatic impairment (HI). A dedicated PK study found that unbound trilaciclib exposure (AUC) was ~40% higher in moderate HI and ~60% higher in severe HI compared to healthy controls [1]. Consequently, the recommended dose is reduced by approximately 30%, from 240 mg/m² to 170 mg/m², for patients with moderate or severe HI (Child-Pugh B or C) [1].

Hepatic Impairment Dose Adjustment Pharmacokinetics

Validated Procurement and Research Applications for Trilaciclib Hydrochloride


Preclinical In Vivo Models of Chemotherapy-Induced Myelosuppression

Investigators utilizing murine or canine models to study CIM or evaluate novel chemoprotective strategies should procure trilaciclib hydrochloride. Preclinical data demonstrate that a single oral dose of 100 mg/kg G1T28 (trilaciclib) administered 30 minutes prior to etoposide reduces caspase-3/7 activity in bone marrow to background levels, indicating robust protection from chemotherapy-induced apoptosis [1]. This validated model can be used to benchmark new compounds or study the biology of HSPC protection.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Special Populations

Trilaciclib is an ideal reference compound for PK/PD studies investigating the impact of organ impairment on drug exposure. A well-characterized study in patients with moderate to severe hepatic impairment (Child-Pugh B and C) established a 40-60% increase in unbound AUC and resulted in a specific dose adjustment recommendation to 170 mg/m² [2]. This provides a robust dataset for comparative analysis or for designing studies in other vulnerable populations.

Combinatorial Regimen Development for Extensive-Stage Small Cell Lung Cancer (ES-SCLC)

For clinical researchers developing or refining first-line ES-SCLC treatment protocols, trilaciclib is a key component for managing CIM. The pooled Phase 2/3 trial data, which includes over 325 patients from both Western and Chinese cohorts, provide a validated basis for integrating trilaciclib into platinum/etoposide or topotecan regimens to reduce severe neutropenia and supportive care needs (e.g., G-CSF use) without compromising chemotherapy efficacy [3].

Comparative Oncology Studies of CDK4/6 Inhibitor Class Effects

Trilaciclib serves as a critical comparator in studies designed to differentiate the functional and toxicologic profiles of CDK4/6 inhibitors. While palbociclib, ribociclib, and abemaciclib are associated with high rates of myelosuppression (e.g., Grade 3/4 neutropenia in 27-66% of patients), trilaciclib reduces this same toxicity to just 11.4% in its approved setting [4]. This stark clinical divergence makes trilaciclib an essential tool for dissecting the impact of dosing schedule and context on class-specific adverse events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trilaciclib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.